molecular formula C30H30ClN3O6S B12752210 2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate CAS No. 125602-49-5

2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate

Cat. No.: B12752210
CAS No.: 125602-49-5
M. Wt: 596.1 g/mol
InChI Key: DABWSAZUPNMOTQ-WLHGVMLRSA-N
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Description

2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to yield high efficiency and selectivity .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and cost-effective methods. One common approach involves the use of magnetic solid acid nanocatalysts, which can be easily separated and reused for multiple runs, ensuring high yields and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)benzoxazole
  • 2-(2,6-Dichlorophenyl)benzoxazole
  • 2-(4-Methoxyphenyl)benzoxazole

Uniqueness

2-(2-(4-((4-Chlorophenyl)-2-pyridylmethoxy)-1-piperidyl)ethylthio)benzoxazole fumarate is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its combination of a benzoxazole core with a chlorophenyl and pyridylmethoxy moiety enhances its ability to interact with various biological targets, making it a valuable compound for research and development .

Properties

CAS No.

125602-49-5

Molecular Formula

C30H30ClN3O6S

Molecular Weight

596.1 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[2-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]ethylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C26H26ClN3O2S.C4H4O4/c27-20-10-8-19(9-11-20)25(23-6-3-4-14-28-23)31-21-12-15-30(16-13-21)17-18-33-26-29-22-5-1-2-7-24(22)32-26;5-3(6)1-2-4(7)8/h1-11,14,21,25H,12-13,15-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

DABWSAZUPNMOTQ-WLHGVMLRSA-N

Isomeric SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCSC4=NC5=CC=CC=C5O4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCSC4=NC5=CC=CC=C5O4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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